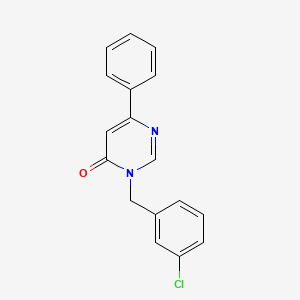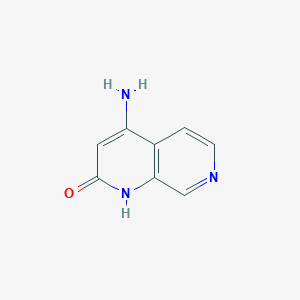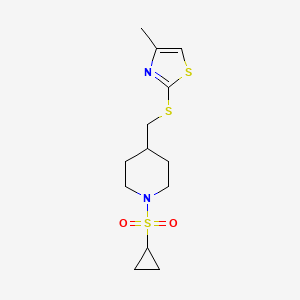![molecular formula C20H16F2N4O2S B2514741 N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-80-5](/img/structure/B2514741.png)
N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic compound that has been extensively studied for its potential biological activities. The presence of the sulfonamide group is a common feature in many biologically active compounds, and the introduction of fluorine atoms can significantly affect the biological activity and metabolic stability of the molecule.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the formation of the triazolo ring and the subsequent introduction of the sulfonamide functionality. For instance, the synthesis of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides with potential antimalarial activity involved virtual screening and molecular docking, followed by the synthesis and in vitro evaluation of selected hits against Plasmodium falciparum . Another approach for synthesizing 3-phenyl[1,2,4]triazolo[4,3-a]pyridines was reported using N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates and oxidation with chloranil .
Molecular Structure Analysis
The molecular structure of N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would be characterized by the presence of a triazolopyridine core, substituted with fluorobenzyl and fluorophenyl groups, and a sulfonamide moiety. The fluorine atoms are likely to influence the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets. The triazolopyridine core itself is a rigid structure that can favorably interact with various enzymes and receptors .
Chemical Reactions Analysis
Compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold are known to undergo various chemical reactions. For example, the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with chloromethylated heterocycles led to the formation of new substituted sulfonamides and sulfinyl compounds . The introduction of the sulfonamide group is a key step in enhancing the biological activity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the sulfonamide group typically increases water solubility, which is beneficial for biological activity. The fluorine atoms contribute to the lipophilicity and metabolic stability of the molecule. The rigid structure of the triazolopyridine core can also affect the molecule's binding properties and overall bioavailability .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and N-(2-fluoro-4-methyl-3-pyridinyl)-8-ethoxy-6-chloro[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Antifungal and Insecticidal Activity Research on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety indicates good antifungal activities and insecticidal activity. Certain derivatives displayed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and significant mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Enzyme Inhibition for Herbicide Development A derivative, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, was developed as an acetohydroxyacid synthase inhibitor. This compound, along with Flumetsulam, demonstrated significant herbicidal activity and safety to various crops, with a faster degradation rate in soil, making it a potential herbicide candidate (Chen et al., 2009).
Antimicrobial Activity Several substituted sulfonamides and sulfinyl compound derivatives, including 1,2,4-triazolo[1,5-a]pyridine and pyrimidine derivatives, have been synthesized and shown to possess antimicrobial activity, contributing to the development of new therapeutic agents (Abdel-Motaal & Raslan, 2014).
Anticancer and PI3K Inhibition Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea resulted in compounds with potent antiproliferative activities, reduced toxicity, and inhibitory activity against PI3Ks and mTOR, suggesting potential as anticancer agents (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-11-10-18(13-25(14)20)29(27,28)26(17-8-6-16(21)7-9-17)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAOJGKTULCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)